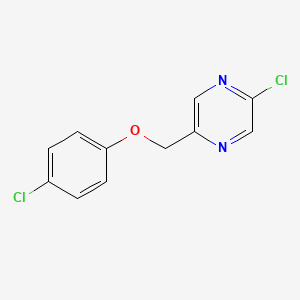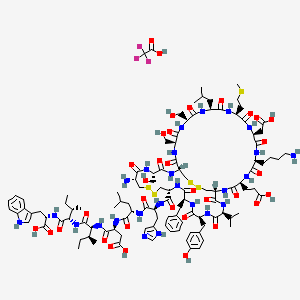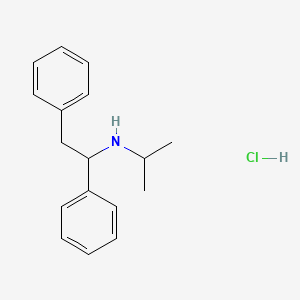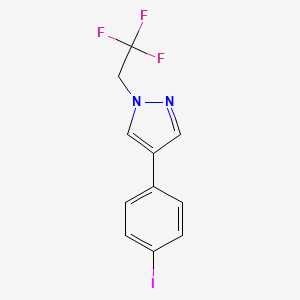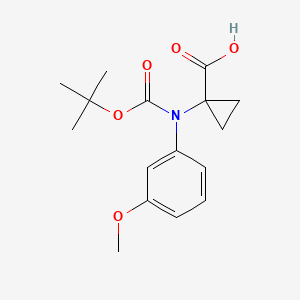
1-((Tert-butoxycarbonyl)(3-methoxyphenyl)amino)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Tert-butoxycarbonyl)(3-methoxyphenyl)amino)cyclopropane-1-carboxylic acid is a compound with the molecular formula C16H21NO5 and a molecular weight of 307.34 g/mol . This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural features, which include a cyclopropane ring and a tert-butoxycarbonyl (Boc) protecting group.
Preparation Methods
The synthesis of 1-((Tert-butoxycarbonyl)(3-methoxyphenyl)amino)cyclopropane-1-carboxylic acid involves several steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-((Tert-butoxycarbonyl)(3-methoxyphenyl)amino)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.
Scientific Research Applications
1-((Tert-butoxycarbonyl)(3-methoxyphenyl)amino)cyclopropane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-((Tert-butoxycarbonyl)(3-methoxyphenyl)amino)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc-protecting group can be selectively removed under acidic conditions, revealing the active amino group, which can then participate in various biochemical reactions. The cyclopropane ring provides conformational rigidity, which is crucial for its interaction with enzymes and receptors .
Comparison with Similar Compounds
1-((Tert-butoxycarbonyl)(3-methoxyphenyl)amino)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-[(Tert-butoxycarbonyl)amino]cyclopropanecarboxylic acid: This compound also contains a Boc-protected amino group and a cyclopropane ring but lacks the methoxyphenyl group.
1-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)cyclopropane-1-carboxylic acid: This compound has a similar structure but with an additional cyclopropane ring.
The presence of the methoxyphenyl group in this compound provides unique chemical properties and potential biological activities that distinguish it from other related compounds.
Properties
Molecular Formula |
C16H21NO5 |
|---|---|
Molecular Weight |
307.34 g/mol |
IUPAC Name |
1-[3-methoxy-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C16H21NO5/c1-15(2,3)22-14(20)17(16(8-9-16)13(18)19)11-6-5-7-12(10-11)21-4/h5-7,10H,8-9H2,1-4H3,(H,18,19) |
InChI Key |
LGFCQFOKUQANEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC(=CC=C1)OC)C2(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4,6-dimethylpyrimidin-2-yl)-8-(2-methylphenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B14089120.png)
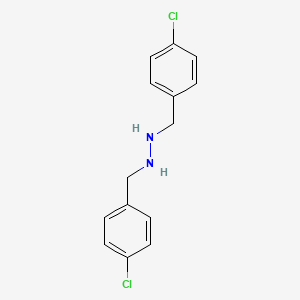
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089124.png)
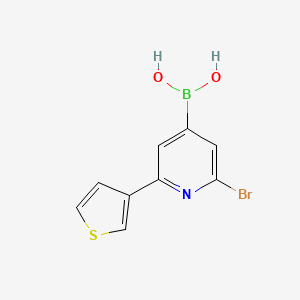
![1-(3-Methoxy-4-propoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089139.png)
![7-Chloro-1-(2-fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089145.png)
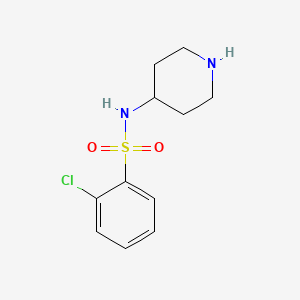
![3-(2,4-dichlorobenzyl)-9-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14089166.png)
![3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14089174.png)
![7-Fluoro-1-(4-methoxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089176.png)
